molecular formula C11H12O2 B7967946 6-phenyltetrahydro-2H-pyran-2-one CAS No. 10413-17-9

6-phenyltetrahydro-2H-pyran-2-one

Cat. No.: B7967946
CAS No.: 10413-17-9
M. Wt: 176.21 g/mol
InChI Key: ZUOCDTAEBOQCSP-UHFFFAOYSA-N
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Description

6-Phenyltetrahydro-2H-pyran-2-one is a chemical compound with the molecular formula C11H12O2. It is a member of the tetrahydropyran family, which are six-membered oxygen-containing heterocycles. This compound is known for its unique structure, which includes a phenyl group attached to the tetrahydropyran ring. It is also referred to as (6R)-6-phenyltetrahydro-2H-pyran-2-one .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyltetrahydro-2H-pyran-2-one can be achieved through various methods. Another method includes the use of Baylis-Hillman carbonates and β,γ-unsaturated α-oxo-esters in a one-pot reaction involving phosphine-catalyzed condensation followed by rearrangement in the presence of pyrrolidine and heat .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

6-Phenyltetrahydro-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group or other substituents can be replaced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-Phenyltetrahydro-2H-pyran-2-one has various applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in studies related to its biological activity and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-phenyltetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to affect the TOR pathway in certain biological systems, influencing processes such as cell growth and metabolism . The compound’s ability to bind to specific proteins and alter their function is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyltetrahydro-2H-pyran-2-one is unique due to its phenyl group, which imparts distinct chemical and biological properties compared to other tetrahydropyran derivatives

Properties

IUPAC Name

6-phenyloxan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOCDTAEBOQCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC(=O)C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10413-17-9
Record name NSC174846
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174846
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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